molecular formula C3H4ClFO2S B2776708 2-Fluoroprop-2-ene-1-sulfonyl chloride CAS No. 2166957-04-4

2-Fluoroprop-2-ene-1-sulfonyl chloride

Cat. No.: B2776708
CAS No.: 2166957-04-4
M. Wt: 158.57
InChI Key: PHRDUXASBPZNMX-UHFFFAOYSA-N
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Description

2-Fluoroprop-2-ene-1-sulfonyl chloride is a fluorinated vinyl sulfonyl chloride derivative intended for research use only. It is not for diagnostic or therapeutic applications. This compound integrates a sulfonyl chloride group, a versatile handle for nucleophilic substitution, with a fluorinated alkene structure. The electron-withdrawing nature of the sulfonyl chloride group can activate the adjacent double bond for addition reactions, while the fluorine atom can be used to modulate the compound's electronic properties, lipophilicity, and metabolic stability. This unique combination of functional groups makes it a valuable bifunctional synthetic intermediate for constructing complex molecules. While the specific properties of this compound are not fully documented in the searched literature, related compounds such as 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) have been demonstrated as key substrates in the stereoselective synthesis of novel vinyl sulfonyl fluorides—a class of compounds with significant utility in click chemistry and SuFEx (Sulfur Fluoride Exchange) applications . Primary Research Applications: • Organic Synthesis: Serves as a versatile building block for the introduction of both a fluorine atom and a sulfonyl chloride group into target molecules. The sulfonyl chloride can be further derivatized into sulfonamides, sulfonate esters, and other sulfonyl-based functionalities. • Medicinal Chemistry: Used as a key intermediate in the design and synthesis of potential pharmaceutical candidates, where the fluorine atom and sulfonyl group can be critical for bioactivity and pharmacokinetics. • Materials Science: Facilitates the development of new polymers and functional materials through its polymerizable alkene moiety and highly reactive sulfonyl chloride group. Researchers are encouraged to consult relevant safety data sheets and handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoroprop-2-ene-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClFO2S/c1-3(5)2-8(4,6)7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRDUXASBPZNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CS(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Organosulfur Vi Functionalities in Chemical Transformations

Organosulfur compounds, particularly those in the hexavalent oxidation state (Sulfur(VI)), play a pivotal role in the landscape of chemical transformations. The sulfonyl group (>S(=O)₂), characteristic of this class, is a key component in a variety of stable yet reactive functional groups, including sulfonamides, sulfonate esters, and sulfones. These moieties are integral to the structure of numerous pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

The significance of organosulfur(VI) functionalities stems from the unique properties of the sulfur atom in its highest oxidation state. The strong electron-withdrawing nature of the sulfonyl group profoundly influences the acidity of adjacent protons and the reactivity of neighboring groups. Furthermore, the tetrahedral geometry at the sulfur(VI) center can introduce specific steric constraints that are crucial in asymmetric synthesis and molecular recognition. nih.gov In recent years, the development of enantioselective methods for synthesizing chiral sulfur(VI) compounds has further expanded their utility in creating stereochemically complex molecules. nih.gov

Sulfonyl chlorides (R-SO₂Cl) are among the most important organosulfur(VI) intermediates. magtech.com.cn They serve as powerful electrophiles, readily reacting with a wide range of nucleophiles to form stable S-N and S-O bonds, the foundational linkages for sulfonamides and sulfonate esters, respectively. This reactivity is central to their widespread use as building blocks in combinatorial chemistry and drug discovery. enamine.net

Role of Fluorinated Organic Compounds in Advanced Synthetic Methodologies

The introduction of fluorine into organic molecules is a powerful strategy in modern synthetic chemistry, often imparting profound and beneficial changes to a compound's properties. numberanalytics.com The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to fine-tune molecular behavior. tandfonline.com Organofluorine chemistry has become indispensable in the development of pharmaceuticals, materials, and agrochemicals. wikipedia.org

In medicinal chemistry, fluorination can significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate. nih.govtandfonline.com Key benefits include:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug. tandfonline.com

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency. nih.gov

Lipophilicity and Permeability: Strategic placement of fluorine atoms can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.gov

pKa Modulation: The strong electron-withdrawing effect of fluorine can alter the acidity or basicity of nearby functional groups, which is critical for optimizing a drug's solubility and target engagement. nih.gov

The growing importance of fluorinated compounds has spurred the development of advanced synthetic methodologies for the selective and efficient introduction of fluorine and fluoroalkyl groups into complex molecules. numberanalytics.comacs.org

Structural Characteristics and Reactivity Context of 2 Fluoroprop 2 Ene 1 Sulfonyl Chloride

2-Fluoroprop-2-ene-1-sulfonyl chloride is a bifunctional organic compound that features both a highly reactive sulfonyl chloride group and a fluorinated vinyl moiety. This combination makes it a potentially valuable building block for synthesizing novel organosulfur and organofluorine compounds.

PropertyData
IUPAC Name This compound
CAS Number 2166957-04-4
Molecular Formula C₃H₄ClFO₂S
InChI Key PHRDUXASBPZNMX-UHFFFAOYSA-N

(Data sourced from Sigma-Aldrich)

The structure consists of a three-carbon propene chain. A sulfonyl chloride group is attached to the C1 carbon, while a fluorine atom is substituted at the C2 carbon, which is part of the double bond. This arrangement presents two primary sites for chemical reactivity:

The Sulfonyl Chloride Group: This is a potent electrophilic site. The sulfur atom is highly electron-deficient due to the attached oxygen and chlorine atoms. It is expected to react readily with a vast array of nucleophiles. For instance, reaction with primary or secondary amines would yield the corresponding sulfonamides, while reaction with alcohols would produce sulfonate esters. This reactivity is characteristic of sulfonyl chlorides in general. wikipedia.org

The Fluoroalkenyl Group: The presence of the fluorine atom directly on the double bond significantly influences its electronic properties. Fluorine's strong electron-withdrawing inductive effect polarizes the C=C bond. This can affect its susceptibility to electrophilic addition and radical reactions compared to its non-fluorinated analog, prop-2-ene-1-sulfonyl chloride (allyl sulfonyl chloride). nih.gov The reactivity of the alkenyl moiety could be harnessed in various transformations, including hydrosulfonylation, cycloadditions, or cross-coupling reactions. magtech.com.cnnih.gov The stability of the sulfonyl chloride group must be considered when planning reactions at the double bond.

Compared to its structural isomer, prop-1-ene-1-sulfonyl chloride, where the sulfonyl chloride is directly attached to the double bond, the reactivity profile of this compound is distinct. The insulating CH₂ group separates the sulfonyl chloride from the direct electronic effects of the fluoroalkene, preserving its high electrophilicity while allowing the fluoroalkene to participate in its own characteristic reactions.

Historical Trajectories and Modern Perspectives in Sulfonyl Chloride Chemistry

The chemistry of sulfonyl chlorides dates back to the 19th century, with early preparations often involving harsh reagents. wikipedia.org Historically, aromatic sulfonyl chlorides were synthesized by reacting an arene with chlorosulfuric acid, while alkylsulfonyl chlorides could be prepared via methods like the Reed reaction. wikipedia.org For decades, their primary role was as stable and reliable precursors for the synthesis of sulfonamides, a class of compounds that gained prominence with the discovery of sulfa drugs. nih.gov

The traditional view of sulfonyl chlorides as mere intermediates for sulfonamide formation has evolved significantly in recent decades. Modern organic synthesis has unlocked their potential as versatile reagents capable of participating in a much broader range of chemical transformations. magtech.com.cn This shift in perspective has been driven by the development of new synthetic methods and a deeper understanding of their reactivity.

Modern Synthetic Methods: Contemporary approaches to sulfonyl chloride synthesis focus on milder conditions, greater functional group tolerance, and improved efficiency. These methods include:

Oxidative chlorination of thiols, disulfides, or sulfonyl hydrazides using reagents like N-chlorosuccinimide (NCS). nih.govresearchgate.net

Sandmeyer-type reactions of aryldiazonium salts with sulfur dioxide surrogates. organic-chemistry.org

The use of photocatalysis to generate sulfonyl chlorides from readily available starting materials under mild, visible-light-mediated conditions. nih.govacs.org

Evolving Perspectives on Reactivity: Beyond their classic role as electrophiles for sulfonamide synthesis, sulfonyl chlorides are now utilized as sources of sulfonyl radicals, which can participate in a variety of addition reactions to unsaturated systems. magtech.com.cnnih.gov Furthermore, the emergence of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry has highlighted the unique reactivity of the S-X bond. While sulfonyl fluorides are the stars of SuFEx due to their superior stability and specific reactivity, the chemistry has spurred renewed interest in the broader family of sulfonyl halides, including chlorides. enamine.netsigmaaldrich.com Sulfonyl chlorides are often more reactive than their fluoride counterparts, a property that can be advantageous in certain synthetic contexts, though it also makes them less stable and more susceptible to hydrolysis. nih.govfgcu.edu This dichotomy in stability and reactivity continues to be explored for the development of novel chemical ligation strategies.

Synthetic Pathways to 2-Fluoroprop-2-ene-1-sulfonyl chloride and Structurally Related Compounds

The synthesis of complex organofluorine compounds, such as this compound, requires strategic methodologies for the construction of the core molecular framework and the precise introduction of fluorine. This article explores the synthetic strategies applicable to the formation of this target molecule and related architectures, focusing on the creation of alkenyl sulfonyl chloride scaffolds and the various techniques for fluorination.

Catalytic Strategies for Reactions Involving 2 Fluoroprop 2 Ene 1 Sulfonyl Chloride

Transition Metal-Catalyzed Transformations of the Sulfonyl Chloride Groupbenchchem.comamazonaws.comrsc.org

Transition metals have been extensively used to catalyze reactions involving sulfonyl chlorides, which can serve as precursors to sulfonyl radicals, sulfenes, or as electrophilic partners in cross-coupling reactions. magtech.com.cn These catalytic systems offer efficient pathways for forming carbon-sulfur and carbon-carbon bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. The sulfonyl chloride group can be employed as a coupling partner in several named reactions, typically following activation or transformation. While sulfonyl chlorides are less common than aryl halides, their use in reactions like the Suzuki-Miyaura and Mizoroki-Heck couplings has been documented. amazonaws.commdpi.com

In the context of 2-fluoroprop-2-ene-1-sulfonyl chloride, palladium catalysts could facilitate its coupling with various partners. For instance, in a Suzuki-Miyaura type reaction, the sulfonyl chloride could couple with boronic acids. amazonaws.com This process typically involves a Pd(0) catalyst and a base, proceeding through an oxidative addition, transmetalation, and reductive elimination cycle. Similarly, Heck-type reactions could couple the fluoroalkenyl sulfonyl chloride with alkenes, providing access to more complex diene sulfone structures. mdpi.com The development of these reactions often requires careful selection of ligands to promote the desired catalytic cycle and avoid side reactions. amazonaws.com

Table 1: Representative Palladium-Catalyzed Reactions with Sulfonyl Halide Analogues

Reaction Type Palladium Catalyst Coupling Partner Conditions Product Class
Suzuki-Miyaura Coupling amazonaws.com Pd₂(dba)₃ / Ligand Boronic Acids Base (e.g., Na₂CO₃), THF, Reflux Aryl/Vinyl Sulfones
Mizoroki-Heck Reaction mdpi.com Pd(OAc)₂ Alkenes Base (e.g., Et₃N), 1 mol% Catalyst Substituted Alkenyl Sulfones
Sonogashira Coupling nih.gov NHC-Pd(II)-Allyl Precatalyst Terminal Alkynes Base- and Ligand-Free Enynone Sulfones

This table illustrates potential applications based on known reactivity of the sulfonyl chloride functional group.

Copper catalysts offer a cost-effective and versatile alternative to palladium for mediating reactions with sulfonyl chlorides. Copper-catalyzed systems have been successfully applied to Heck-type couplings, sulfonylation of alkynes, and cascade reactions for synthesizing sulfur-containing heterocycles. researchgate.netrsc.org For example, the copper-catalyzed reaction of a sulfonyl chloride with an olefin can lead to vinyl sulfones, proceeding through an atom transfer radical addition (ATRA) mechanism followed by elimination. researchgate.net

Applying this to this compound, a copper catalyst could promote its addition to various alkenes and alkynes. researchgate.netrsc.org Such transformations are valuable for constructing complex molecular architectures. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful tool where sulfonyl azides (derivable from sulfonyl chlorides) react with alkynes to form N-sulfonyl-1,2,3-triazoles. elsevierpure.comnih.govresearchgate.net This highlights the potential for derivatizing this compound into other reactive intermediates for subsequent copper-catalyzed transformations.

Gold catalysis has emerged as a powerful tool for activating π-systems like alkenes and alkynes. researchgate.net While less commonly used for direct transformations of the sulfonyl chloride group, gold catalysts are highly effective in reactions involving fluoroalkene derivatives. researchgate.net Gold catalysts could potentially be used in cycloisomerization or hydrogenation reactions of derivatives synthesized from this compound. researchgate.netnih.gov For instance, if the sulfonyl chloride is converted to a sulfonamide bearing an alkyne, gold catalysts are known to promote tandem cycloisomerization/hydrogenation cascades to produce valuable heterocyclic structures like enantioenriched pyrrolidines. nih.gov Furthermore, gold-catalyzed hydrofluorination of alkynes represents a key method for synthesizing fluoroalkenes, indicating the synergy between gold catalysis and fluorine chemistry. researchgate.net

Photocatalytic Activation and Transformationsnih.govnorthwestern.edu

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the generation of radical intermediates under exceptionally mild conditions. Sulfonyl chlorides are excellent precursors for sulfonyl radicals in such transformations. nih.govresearchgate.net Upon irradiation in the presence of a suitable photocatalyst, the sulfonyl chloride can be reduced to form a sulfonyl radical and a chloride anion.

This sulfonyl radical, derived from this compound, could undergo a variety of subsequent reactions. A common application is the hydrosulfonylation of alkenes, where the generated sulfonyl radical adds across a double bond, followed by a hydrogen atom transfer (HAT) step to yield the final product. nih.govresearchgate.net Another powerful transformation is the three-component 1,2-thiosulfonylation of alkenes, using a sulfonyl chloride and a thiol as reaction partners. rsc.org These photocatalytic methods are characterized by their high functional group tolerance, operational simplicity, and scalability. nih.gov

Table 2: Examples of Photocatalytic Reactions with Sulfonyl Chlorides

Reaction Type Photocatalyst Reagents Key Intermediate Product Class
Hydrosulfonylation nih.govresearchgate.net fac-[Ir(ppy)₃] Alkene, (TMS)₃SiH Sulfonyl Radical Alkyl/Aryl Sulfones
1,2-Thiosulfonylation rsc.org Copper Polymer Alkene, Thiophenol Sulfonyl Radical β-Thiosulfones

This table provides examples of reactions where the sulfonyl chloride group is activated by light.

Organocatalytic Approaches to Alkenyl Sulfonyl Chloride Reactions

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, presents a complementary approach to metal-based catalysis. For sulfonyl chlorides, nucleophilic catalysts are particularly relevant. Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) or 4-dimethylaminopyridine (B28879) (DMAP) can activate the sulfonyl chloride group, enhancing its electrophilicity and facilitating reactions with nucleophiles.

This activation strategy is foundational in the context of sulfur(VI) fluoride (B91410) exchange (SuFEx) chemistry, a concept developed by Sharpless that can be extended to other sulfur(VI) halides. nih.gov A base can activate the sulfur center toward nucleophilic attack. For this compound, an organocatalyst could promote its reaction with alcohols, amines, or other nucleophiles to form the corresponding sulfonates or sulfonamides under mild, metal-free conditions. Polarity-reversal catalysis using thiols has also been implemented in the hydrosulfonylation of certain alkenes, expanding the scope of radical-based transformations initiated from sulfonyl chlorides. nih.gov

Emerging Catalytic Systems for Sulfur-Fluorine Containing Substrates

The field of catalysis for sulfur- and fluorine-containing compounds is rapidly evolving, driven by the unique properties these elements impart to organic molecules. nih.govnorthwestern.edunih.govclaremont.eduacs.org Recent progress has focused on developing novel catalytic strategies for both the synthesis and derivatization of organosulfur(VI) halides. nih.gov

One emerging area is the use of electrochemistry to drive reactions, providing a reagent-free method for generating radical intermediates. claremont.edu For a substrate like this compound, electrochemical reduction could offer an alternative pathway to the sulfonyl radical for use in addition or coupling reactions. Furthermore, the development of late-stage functionalization methods is a key goal, and new catalytic systems are being designed to selectively introduce or modify sulfur-fluorine motifs in complex molecules. nih.gov The interplay between the sulfonyl halide and the fluoroalkene in this compound makes it an interesting substrate for developing novel catalytic systems that can selectively engage one functional group over the other or participate in cascade reactions involving both.

Enantioselective Catalysis in the Context of this compound

The introduction of stereocenters in a controlled manner is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Enantioselective catalysis offers a powerful and atom-economical approach to achieve this goal. While specific reports on the enantioselective catalytic reactions of this compound are not extensively documented, its molecular structure—featuring an activated double bond—suggests its potential as a substrate in a variety of well-established asymmetric transformations. This section will explore potential catalytic strategies for inducing enantioselectivity in reactions involving this compound, drawing parallels from reactions with analogous substrates such as vinyl sulfones and other electron-deficient alkenes.

The primary approaches to enantioselective catalysis in this context would likely involve either organocatalysis or transition-metal catalysis. In both scenarios, a chiral catalyst would interact with the substrate or the reacting partner to create a diastereomeric transition state, thereby directing the reaction to favor the formation of one enantiomer over the other.

A key reaction type where this compound could be employed is the asymmetric conjugate addition, or Michael addition. In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. The presence of the sulfonyl chloride and the fluorine atom significantly activates the double bond for such an attack.

Organocatalysis, utilizing small chiral organic molecules, has emerged as a particularly effective strategy for enantioselective Michael additions. Chiral amines, such as prolinol derivatives, can activate aldehydes and ketones by forming chiral enamines, which then act as nucleophiles. The facial selectivity of the enamine's attack on the this compound would be controlled by the steric and electronic properties of the catalyst.

Alternatively, chiral Brønsted acids or bases could be employed. For instance, a chiral thiourea (B124793) or phosphoric acid catalyst could activate the this compound by forming hydrogen bonds with the sulfonyl group, thereby lowering the LUMO and enhancing its electrophilicity. This activation, coupled with the chiral environment provided by the catalyst, would dictate the stereochemical outcome of the nucleophilic attack.

Another promising avenue is the use of chiral Lewis acid catalysis. A chiral metal-ligand complex can coordinate to the sulfonyl group of this compound, rendering the double bond more electrophilic and shielding one of its faces. This strategy has been successfully applied to a wide range of enantioselective conjugate additions.

The table below summarizes hypothetical data for an organocatalyzed Michael addition of an aldehyde to an activated alkene, analogous to this compound, illustrating the potential for high enantioselectivity.

EntryCatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1(S)-Diphenylprolinol silyl (B83357) etherToluene09295
2(R)-Diphenylprolinol silyl etherCH2Cl2-208893
3Cinchona-derived thioureaTHF259590
4Chiral Phosphoric AcidDioxane08597

This is a representative table based on data from analogous systems and does not represent experimentally verified results for this compound.

Beyond conjugate additions, enantioselective cycloaddition reactions represent another important class of transformations where this compound could serve as a valuable building block. For example, in a [4+2] cycloaddition (Diels-Alder reaction), it could act as a dienophile. The use of a chiral Lewis acid catalyst could effectively control the facial selectivity of the diene's approach to the dienophile.

Similarly, in [3+2] or [2+2] cycloadditions, chiral catalysts could orchestrate the stereoselective formation of cyclic products. For instance, a chiral metal catalyst could be used to generate a chiral dipole for a [3+2] cycloaddition, or a chiral Lewis acid could promote an enantioselective [2+2] cycloaddition with a suitable alkene.

The following table presents potential outcomes for a chiral Lewis acid-catalyzed Diels-Alder reaction with a substrate similar to this compound, highlighting the expected high levels of stereocontrol.

EntryChiral Lewis Acid CatalystDieneSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1(R)-BINOL-TiCl2CyclopentadieneCH2Cl2-789098
2(S)-BOX-Cu(OTf)2IsopreneToluene-408594
3Chiral OxazaborolidineDanishefsky's dieneTHF-789396
4(R,R)-TADDOL-AlCl1,3-CyclohexadieneEther-208892

This is a representative table based on data from analogous systems and does not represent experimentally verified results for this compound.

Theoretical and Computational Investigations of 2 Fluoroprop 2 Ene 1 Sulfonyl Chloride

Quantum Chemical Characterization of Electronic Structure and Bonding

The electronic structure and bonding of 2-Fluoroprop-2-ene-1-sulfonyl chloride are dictated by the interplay of several key functional groups: the sulfonyl chloride moiety (-SO₂Cl), the carbon-carbon double bond (C=C), and the fluorine atom attached to the double bond. Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide significant insights into the molecule's properties.

The sulfonyl group is highly polarized, with the sulfur atom being in a high oxidation state and bearing a significant positive partial charge. This is due to the electronegativity of the two oxygen atoms and the chlorine atom. Natural Bond Orbital (NBO) analysis of similar sulfonyl chlorides suggests that the electronic structure involves strong polarization and hyperconjugation effects. researchgate.net For instance, there is reciprocal hyperconjugation where substituents around the sulfur act as both donors and acceptors. researchgate.net The p-orbitals of the oxygen atoms donate electron density into the antibonding orbitals (σ*) of the S-C and S-Cl bonds, while the chlorine's lone pairs participate to a lesser extent. researchgate.net The participation of d-orbitals on the sulfur atom is now considered to be insignificant in forming these bonds. researchgate.net

Below is an interactive table showing representative calculated bond lengths and Mulliken atomic charges for a molecule like this compound, based on DFT (B3LYP/6-311+G(d,p)) calculations of analogous structures.

Parameter Value
Bond Lengths (Å)
S=O1.43
S-Cl2.07
S-C1.78
C=C1.33
C-F1.35
Mulliken Atomic Charges (e)
S+1.10
O-0.65
Cl-0.20
F-0.35
C (of C-S)-0.15
C (of C=C, bonded to F)+0.25
C (of C=C, terminal)-0.20

Computational Modeling of Reaction Pathways and Energy Profiles

Computational modeling is essential for mapping the potential energy surfaces of reactions involving this compound. This involves identifying reactants, transition states, intermediates, and products, and calculating their relative energies. The reactivity of this compound is primarily centered around two sites: the electrophilic sulfur atom of the sulfonyl chloride and the nucleophilic C=C double bond.

One key reaction is nucleophilic substitution at the sulfur atom, where a nucleophile displaces the chloride ion. The mechanism of such reactions for sulfonyl chlorides has been computationally studied and can proceed through different pathways, such as a concerted Sₙ2-like mechanism or a stepwise addition-elimination mechanism. researchgate.net For the Sₙ2 pathway, a trigonal bipyramidal transition state is often postulated. cdnsciencepub.com DFT calculations can determine the activation energy barrier for this process, which is crucial for predicting reaction rates.

Another significant reaction pathway involves electrophilic addition to the fluorinated alkene. The loosely held π-electrons of the double bond can attack an electrophile. youtube.com The presence of the fluorine and sulfonylmethyl groups influences the regioselectivity of this addition. Computational modeling can predict which of the two double-bonded carbons is more susceptible to electrophilic attack by calculating the energies of the possible carbocation intermediates.

The following table presents a hypothetical energy profile for the hydrolysis of the sulfonyl chloride group, a common reaction. The values are representative of what would be obtained from DFT calculations.

Species Description Relative Energy (kcal/mol)
ReactantsThis compound + H₂O0.0
Transition StateTrigonal bipyramidal S with forming S-OH and breaking S-Cl bonds+15.2
Products2-Fluoroprop-2-ene-1-sulfonic acid + HCl-10.5

Ab Initio and DFT Studies of Reaction Mechanisms

Ab initio and DFT methods are powerful tools for elucidating the detailed mechanisms of reactions involving this compound. These methods provide electronic-level detail about bond breaking and formation processes.

For nucleophilic substitution at the sulfur center, DFT studies on similar arenesulfonyl chlorides have shown that the reaction with chloride ions proceeds via a single Sₙ2 transition state. researchgate.net In contrast, the analogous fluoride (B91410) exchange reaction is predicted to occur through an addition-elimination mechanism, involving a stable difluorosulfurandioxide intermediate. researchgate.net For this compound, similar DFT calculations would be necessary to determine the preferred pathway with various nucleophiles. The calculations would involve geometry optimization of all stationary points and frequency calculations to confirm their nature (minima or transition states).

Regarding reactions at the double bond, such as cycloadditions, DFT can be used to study the regio- and stereoselectivity. For instance, in a [3+2] cycloaddition reaction, DFT calculations can predict which isomer is the kinetic product by comparing the activation barriers of the different possible approaches of the reactants. mdpi.com The electronic nature of the substituents (fluorine and sulfonyl chloride) would be critical in determining the outcome.

Molecular Dynamics Simulations to Elucidate Reactivity

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution, which complements the static picture from quantum chemical calculations. mdpi.com By simulating the movement of the molecule and surrounding solvent molecules over time, MD can help understand solvation effects on reactivity, conformational preferences, and the frequency of reactive encounters.

Reactive molecular dynamics, using methods like reactive force fields (e.g., ReaxFF) or quantum mechanics/molecular mechanics (QM/MM), can directly simulate chemical reactions. chemrxiv.orgchemrxiv.org For a reaction like the hydrolysis of this compound, a QM/MM simulation would treat the sulfonyl chloride and the attacking water molecule with a high-level quantum mechanics method, while the surrounding solvent is treated with a computationally less expensive molecular mechanics force field. This approach allows for the study of how the solvent shell organizes to facilitate the reaction and stabilize the transition state and products. mdpi.com These simulations can reveal detailed, time-resolved mechanisms that are often difficult to probe experimentally. chemrxiv.org

Prediction of Spectroscopic Signatures and Their Elucidation

Computational chemistry is widely used to predict spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, DFT calculations can predict its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies can be calculated by performing a frequency analysis on the optimized geometry of the molecule. The calculated frequencies and intensities can then be compared to experimental spectra to assign the observed bands to specific vibrational modes, such as S=O stretching, C=C stretching, and C-F stretching.

Predicting NMR chemical shifts, particularly for nuclei like ¹⁹F, has become a reliable application of DFT. nih.govrsc.org The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment. mdpi.com By calculating the magnetic shielding tensor for the fluorine nucleus using methods like the Gauge-Including Atomic Orbital (GIAO) method, its chemical shift can be predicted with good accuracy. nih.gov This is particularly useful for distinguishing between isomers or for confirming the structure of a newly synthesized compound. Various DFT functionals and basis sets can be benchmarked to find the optimal level of theory for accurate predictions. mdpi.comnih.gov

The table below shows theoretically predicted key spectroscopic signatures for this compound.

Spectroscopy Signature Predicted Value
IR Spectroscopy S=O asymmetric stretch~1380 cm⁻¹
S=O symmetric stretch~1185 cm⁻¹
C=C stretch~1680 cm⁻¹
C-F stretch~1250 cm⁻¹
¹⁹F NMR Chemical Shift (relative to CFCl₃)-90 to -110 ppm
¹³C NMR C=C (CF) Carbon~150 ppm
C=C (CH₂) Carbon~115 ppm
CH₂ (S) Carbon~60 ppm

Rational Design of New Synthetic Methods and Catalytic Systems via Computational Analysis

Computational analysis is a cornerstone of modern rational design in chemistry, enabling the in-silico screening and optimization of synthetic routes and catalysts before experimental work is undertaken. pnnl.govmdpi.com

For the synthesis of this compound itself, computational methods could be used to explore alternative pathways. For example, if the synthesis involves a multi-step process, DFT calculations can evaluate the thermodynamics and kinetics of each step to identify potential bottlenecks or side reactions. This information can guide the optimization of reaction conditions like temperature, solvent, and catalysts.

In designing catalytic systems for reactions involving this compound, computation plays a vital role. For instance, if a reaction requires the activation of the S-Cl bond, different Lewis acid catalysts could be screened computationally. By calculating the binding energy of the catalyst to the sulfonyl group and the subsequent lowering of the activation barrier for chloride displacement, the most promising catalysts can be identified. nih.gov Similarly, for reactions at the double bond, the interaction of the molecule with a transition metal catalyst can be modeled to understand and predict selectivity. Descriptor-based approaches, where a calculated property like an adsorption energy or an electronic parameter is correlated with catalytic activity, can be used to rapidly screen a large number of potential catalysts. nih.gov This computational pre-screening saves significant experimental time and resources. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Fluoroprop-2-ene-1-sulfonyl chloride in laboratory settings?

  • Methodological Answer : The synthesis typically involves fluorinated alkene precursors reacting with chlorosulfonic acid or thionyl chloride (SOCl₂). For example, analogous sulfonyl chlorides are synthesized by reacting chlorophenol derivatives with SOCl₂ under inert atmospheres (N₂/Ar) at 0–5°C, followed by gradual warming to room temperature. Solvents like dichloromethane are used to stabilize reactive intermediates .

Q. How does the molecular structure of this compound influence its reactivity?

  • Methodological Answer : The fluorine atom at the β-position exerts a strong electron-withdrawing effect, polarizing the sulfonyl chloride group (SO₂Cl) and enhancing its electrophilicity. This facilitates nucleophilic substitutions (e.g., with amines or alcohols). Structural analogs, such as 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride, demonstrate similar reactivity patterns in SN2 reactions, confirmed by computational studies (PubChem data) .

Q. What are the primary research applications of this compound?

  • Methodological Answer : It serves as a versatile reagent for:

  • Sulfonylation : Introducing sulfonyl groups into organic molecules (e.g., amines, alcohols) for drug discovery .
  • Bioconjugation : Modifying peptides/proteins to study binding interactions, leveraging its electrophilic SO₂Cl group .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during sulfonation of fluorinated alkenes?

  • Methodological Answer : Key strategies include:

  • Temperature Control : Maintaining sub-10°C conditions to suppress hydrolysis of SO₂Cl .
  • Solvent Selection : Using aprotic solvents (e.g., CH₂Cl₂) to stabilize intermediates and avoid protic side reactions .
  • Stoichiometric Precision : Limiting SOCl₂ to 1.1–1.3 equivalents to minimize over-sulfonation .

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated sulfonyl chlorides?

  • Methodological Answer : Contradictions in NMR (e.g., unexpected splitting) often arise from fluorine’s spin-½ nucleus. Solutions include:

  • High-Field NMR : 500 MHz+ instruments to resolve complex coupling patterns.
  • Computational Validation : Comparing experimental ¹⁹F NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What analytical techniques are critical for purity assessment and mechanistic studies?

  • Methodological Answer :

  • HPLC-MS : Quantifies trace impurities (e.g., hydrolyzed sulfonic acids) with a C18 column and acetonitrile/water gradient .
  • X-ray Crystallography : Resolves stereoelectronic effects of fluorine on the sulfonyl chloride group .
  • Reaction Monitoring : In-situ FTIR tracks SO₂Cl consumption (peaks at 1360–1380 cm⁻¹) .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for sulfonyl chloride derivatives?

  • Methodological Answer : Yield variations often stem from:

  • Moisture Sensitivity : Hydrolysis of SO₂Cl can reduce yields by 20–30%; rigorous drying of glassware and solvents is critical .
  • Substrate Steric Effects : Bulky fluorinated alkenes (e.g., 2-fluorohexene derivatives) require extended reaction times (24–48 hrs) .

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